Cas no 479-98-1 (Aucubin)
Aucubin structure
Product Name:Aucubin
CAS 번호:479-98-1
MF:C15H22O9
메가와트:346.3298
MDL:MFCD00136026
CID:37658
PubChem ID:24879481
Update Time:2024-11-01
Aucubin 화학적 및 물리적 성질
이름 및 식별자
-
- Aucubin
- B-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA[C]PYRAN-1-YL
- RHINANTHIN
- 1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
- [1S-(1alpha,4aalpha,5alpha,7aalpha)]-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
- AUCUBINB-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA[C]PYRAN-1-YL,
- Aucubin std.
- AUCUBIN(P)
- AUCUBIN hplc
- (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-Hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- AUCUBIN WITH HPLC
- [c]pyran-1-yl
- tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta
- β-D-Glucopyranoside, (1S,4aR,5S,7aS)-1,4a,5,7a-
- b-D-Glucopyranoside, 1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl, [1S-(1a,4a,5a,7a)]
- Rhimantin
- 1S-(1alpha,4aalpha,5alpha,7aalpha)-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
- [(1S)-1,4aα,5,7aα-Tetrahydro-5α-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1α-yl]β-D-glucopyranoside
- Aucubigenin 1-O-β-D-glucopyranoside
- AUCUBI
- AUCUBIN(AS) PrintBack
- AUCUBIN(P) PrintBack
- Aucubine
- Rhimanthin
- Aucuboside
- 2G52GS8UML
- 1,4a,5,7a-Tetrahydro-5-hydroxy-7-hydroxymethylcyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
- (1S-(1alpha,4aalpha,5alpha,7aalpha))-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
- (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran
- 5-Hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl hexopyranoside
- 2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- LS-14438
- 2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- NS00043461
- AKOS037626766
- .Beta.-D-Glucopyranoside, 1,4a,5, 7a-tetrahydro-5-hydroxy-7- {(hydroxymethyl)cyclopenta[c]pyran-1-yl,} {[1S-(1.alpha.,4a.alpha.,5.alpha.,7a.alpha)]-}
- HMS3345J02
- NSC407293
- ACon1_002452
- SCHEMBL381032
- SMR001397339
- NSC 407293
- CCG-267985
- LMPR0102070006
- MEGxp0_001729
- NCGC00169833-01
- (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA(C)PYRAN-1-YL-.BETA.-D-GLUCOPYRANOSIDE
- RJWJHRPNHPHBRN-FKVJWERZSA-N
- AS-74899
- NCGC00169833-02
- C09771
- A827419
- MFCD00136026
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl beta-D-glucopyranoside
- CS-5367
- EINECS 207-540-8
- Aucubin, analytical standard
- .beta.-D-Glucopyranoside, (1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
- MLS002473252
- (2S,3R,4S,5S,6R)-2-((1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CHEMBL514882
- DTXSID60963965
- AC-33938
- NSC-407293
- (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- UNII-2G52GS8UML
- HMS3098B08
- (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA(C)PYRAN-1-YL-beta-D-GLUCOPYRANOSIDE
- Q418014
- s5459
- AKOS015896774
- aucubuside
- AUCUBIN (CONSTITUENT OF CHASTE TREE)
- HY-N0664
- (2S,3R,4S,5S,6R)-2-(((1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CHEBI:69796
- Aucubin, primary pharmaceutical reference standard
- AUCUBIN [MI]
- (2S,3R,4S,5S,6R)-2-((1S,4aR,5R,7aS)-5-Hydroxy-7-hydroxymethyl-1,4a,5,7a-tetrahydro-cyclopenta[c]pyran-1-yloxy)-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
- Q-100516
- 479-98-1
- (2S,3R,4S,5S,6R)-2-{[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1H,4aH,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Aids031379
- Aids-031379
-
- MDL: MFCD00136026
- 인치: 1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15-/m0/s1
- InChIKey: RJWJHRPNHPHBRN-FKVJWERZSA-N
- 미소: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])O[H])=C([H])[C@]([H])([C@]2([H])C([H])=C([H])O1)O[H]
- BRN: 50340
계산된 속성
- 정밀분자량: 346.12600
- 동위원소 질량: 346.12638228 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 9
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 4
- 복잡도: 507
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 9
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 분자량: 346.33
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): -3
- 토폴로지 분자 극성 표면적: 149
실험적 성질
- 색과 성상: Powder
- 밀도: 1.6100
- 융해점: 181°
- 비등점: 669 °C at 760 mmHg
- 플래시 포인트: 358.4 °C
- 굴절률: 1.659
- 용해도: DMF:30mg/mL; DMSO:30mg/mL; PBS(pH 7.2):10 mg/mL
- PSA: 149.07000
- LogP: -2.80150
- 용해성: 물, 에탄올과 메탄올에 용해될수 있으며 염소모조, 에탄올과 석유에테르에 거의 용해되지 않는다.
- 비선광도: D21 -163.1° (c = 1.6)
- 산도 계수(pKa): 12.80±0.70(Predicted)
Aucubin 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-FP456-5mg |
Aucubin |
479-98-1 | ,≥98% | 5mg |
¥745.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-FP456-1mg |
Aucubin |
479-98-1 | ,≥98% | 1mg |
¥210.0 | 2022-02-28 | |
| MedChemExpress | HY-N0664-10mM*1mLinDMSO |
Aucubin |
479-98-1 | 98.36% | 10mM*1mLinDMSO |
¥770 | 2022-05-18 | |
| MedChemExpress | HY-N0664-10mg |
Aucubin |
479-98-1 | 99.49% | 10mg |
¥700 | 2025-04-16 | |
| MedChemExpress | HY-N0664-50mg |
Aucubin |
479-98-1 | 99.49% | 50mg |
¥2300 | 2025-04-16 | |
| ChemFaces | CFN98530-20mg |
Aucubin |
479-98-1 | >=98% | 20mg |
$60 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0958-20mg |
Aucubin |
479-98-1 | HPLC≥98% | 20mg |
¥580元 | 2023-09-15 | |
| DC Chemicals | DCT-016-250 mg |
Aucubin |
479-98-1 | >98%, Standard References Grade | 250mg |
$500.0 | 2022-03-01 | |
| DC Chemicals | DCT-016-500 mg |
Aucubin |
479-98-1 | >98%, Standard References Grade | 500mg |
$700.0 | 2022-03-01 | |
| DC Chemicals | DCT-016-1 g |
Aucubin |
479-98-1 | >98%, Standard References Grade | 1g |
$1150.0 | 2022-03-01 |
Aucubin 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:479-98-1)Aucubin
주문 번호:sfd8448
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:479-98-1)Aucubin
주문 번호:LE1114
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:40
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
(CAS:479-98-1)Aucubin
주문 번호:A827419
인벤토리 상태:in Stock
재다:100mg/250mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 05:26
가격 ($):194.0/328.0
Email:sales@amadischem.com
Aucubin 관련 문헌
-
1. 1027. AucubinA. J. Birch,J. Grimshaw,H. R. Juneja J. Chem. Soc. 1961 5194
-
Dean Markovi?,Cédric Barboux,Ysé Salle de Chou,Judith Bettach,Rapha?l Grougnet,Brigitte Deguin RSC Adv. 2014 4 63254
-
Qi Chen,Qinjun Zhang,Amel Thanina Amrouche,Weisu Huang,Baiyi Lu Food Funct. 2023 14 5562
Related Categories
- 용매 및 유기 화학물질 유기화합물 지질 및 지질 유사 분자 프레놀 리피드 테르펜 글리코사이드 이리도이드 O-당단
- 용매 및 유기 화학물질 유기화합물 지질 및 지질 유사 분자 프레놀 리피드 이리도이드 O-당단
- 자연 제품 및 추출물 식물 추출물 식물 기반 파렌투셀리아 비스코사
- 자연 제품 및 추출물 식물 추출물 식물 기반 코르디란투스 와이트이
- 자연 제품 및 추출물 식물 추출물 식물 기반 코르디란투스 테누이스
- 자연 제품 및 추출물 식물 추출물 식물 기반 코르딜란투스 라모수스
- 이리도이드
- 의약품 및 생물화학 제품 의약품 활성 성분 표준 물질
- 용매 및 유기 화학물질 유기화합물 알코올/에테르
479-98-1 (Aucubin) 관련 제품
- 81720-08-3(Rehmannioside D)
- 79127-31-4(b-D-Glucopyranoside,1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl 6-O-a-D-xylopyranosyl-, [1S-(1a,4aa,5a,7aa)]- (9CI))
- 78392-84-4(b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl6-O-b-D-glucopyranosyl- (9CI))
- 81855-43-8(b-D-Glucopyranoside,1,4a,5,7a-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-1,5-diyl bis-,(1S,4aR,5S,7aS)- (9CI))
- 87726-45-2(6-epimonomelittoside)
- 78053-02-8((2S,3S,4R,5R,6S)-2-(hydroxymethyl)-6-{[(4aR,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy}-2-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-3,4,5-triol (non-preferred name))
- 20633-72-1(Monomelittoside)
- 72896-61-8(b-D-Glucopyranoside,(1S,4aS,7aR)-1,4a,5,7a-tetrahydro-4a-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl)
- 63879-67-4(Linaride)
- 4892-48-2( )